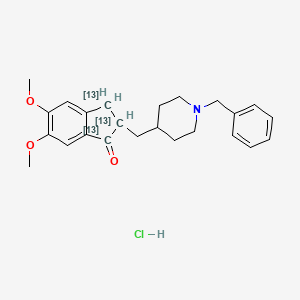
4-Ethoxybenzyl carbamimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxybenzyl carbamimidothioate is a chemical compound that belongs to the class of carbamimidothioates. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. The structure of this compound includes an ethoxy group attached to a benzyl ring, which is further connected to a carbamimidothioate moiety. This unique structure imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxybenzyl carbamimidothioate can be achieved through a mild one-pot reaction. This method involves the use of aryl diazonium fluoroborates, aryl isothiocyanates, and amines in the presence of triethylamine (Et3N) as a base at room temperature . This catalyst-free reaction is efficient and environmentally friendly, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: For industrial production, the synthesis of this compound may involve more scalable and cost-effective methods. One such method includes the copper-catalyzed arylation of thiourea compounds in the presence of diazonium salts . This approach allows for the production of larger quantities of the compound with high purity and yield.
化学反応の分析
Types of Reactions: 4-Ethoxybenzyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the carbamimidothioate moiety to corresponding amines or thiols.
Substitution: The ethoxy group or the benzyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Ethoxybenzyl carbamimidothioate has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-ethoxybenzyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
- 4-Methoxybenzyl carbamimidothioate
- 4-Chlorobenzyl carbamimidothioate
- 4-Bromobenzyl carbamimidothioate
Comparison: 4-Ethoxybenzyl carbamimidothioate is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, the ethoxy group can influence the compound’s solubility, stability, and reactivity in various chemical reactions. Additionally, the biological activities of this compound may differ from those of its analogs, making it a valuable compound for specific applications .
特性
分子式 |
C10H14N2OS |
|---|---|
分子量 |
210.30 g/mol |
IUPAC名 |
(4-ethoxyphenyl)methyl carbamimidothioate |
InChI |
InChI=1S/C10H14N2OS/c1-2-13-9-5-3-8(4-6-9)7-14-10(11)12/h3-6H,2,7H2,1H3,(H3,11,12) |
InChIキー |
DVZVTRKQXFCGKK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)CSC(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3R,4S,5R)-5-azido-5-[[4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate](/img/structure/B13831518.png)
![benzyl (1R,5S)-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13831528.png)






![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)




